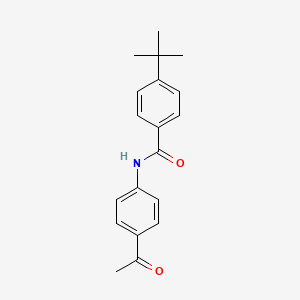

N-(4-acetylphenyl)-4-tert-butylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry and Chemical Biology

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, represent a versatile class of organic compounds with a wide array of applications in the pharmaceutical industry. ontosight.ai The amide bond is a fundamental component of many biological molecules, and its presence in synthetic compounds often facilitates interactions with biological targets such as enzymes and receptors. researchgate.net

These derivatives have been investigated for a multitude of therapeutic applications, including their use as anti-inflammatory agents, analgesics, antimicrobial compounds, and anticancer therapeutics. ontosight.ai Their ability to form hydrogen bonds and participate in various non-covalent interactions makes them effective binders to biological macromolecules. nih.gov The diverse biological activities of benzamide derivatives have spurred the synthesis and evaluation of numerous analogs to explore their therapeutic potential. nanobioletters.com

Rationale for Investigating N-(4-acetylphenyl)-4-tert-butylbenzamide and Related Analogues

The specific compound, N-(4-acetylphenyl)-4-tert-butylbenzamide, has been identified as a potent modulator of specific biological pathways. Its structure, featuring a 4-acetylphenyl group attached to the nitrogen of the benzamide and a 4-tert-butyl group on the benzoyl ring, is the result of rational drug design aimed at achieving high potency and selectivity for its intended target.

Research has shown that this compound and its close analogs are effective inhibitors of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold and menthol (B31143) sensor that is implicated in conditions such as neuropathic pain, cold allodynia, and overactive bladder. The investigation into N-(4-acetylphenyl)-4-tert-butylbenzamide is therefore driven by the need for novel therapeutic agents that can selectively modulate the activity of this ion channel. The structural features of the 4-acetylphenyl and 4-tert-butylbenzamide (B1266068) moieties are crucial for its inhibitory activity, and slight modifications to these groups can significantly impact its efficacy.

Historical Development and Key Discoveries of Related Chemical Classes

The history of benzamide derivatives in medicine is rich and dates back to the discovery of the sulfa drugs. While not direct benzamides, their structural similarities paved the way for the exploration of related aromatic amides. A significant milestone in the development of benzamide-containing drugs was the introduction of procainamide, an antiarrhythmic agent, in the mid-20th century.

Over the decades, the N-acylbenzamide scaffold has been incorporated into a variety of drugs targeting different biological systems. For instance, the discovery of substituted benzamides as dopamine (B1211576) D2 receptor antagonists led to the development of antipsychotic and antiemetic drugs. More recently, research has focused on their potential as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. The development of N-(4-acetylphenyl)-4-tert-butylbenzamide and its analogs represents a continuation of this trend, applying the versatile benzamide scaffold to new and challenging biological targets like the TRPM8 channel.

Significance of Benzamide-Based Structures in Modulating Biological Pathways

The significance of benzamide-based structures in modulating biological pathways lies in their ability to mimic or disrupt the interactions of endogenous molecules. The amide linkage is a key structural feature of peptides and proteins, allowing benzamide derivatives to act as peptidomimetics and interact with the active sites of enzymes or the binding pockets of receptors.

The following table summarizes the biological activities of various benzamide derivatives, highlighting the versatility of this chemical class.

| Compound Class | Biological Target | Therapeutic Area |

| Substituted Benzamides | Dopamine D2 Receptor | Antipsychotic, Antiemetic |

| HDAC Inhibitors | Histone Deacetylases | Oncology |

| PARP Inhibitors | Poly(ADP-ribose) Polymerase | Oncology |

| TRPM8 Inhibitors | TRPM8 Ion Channel | Pain, Urology |

This focused examination of N-(4-acetylphenyl)-4-tert-butylbenzamide underscores the continued importance of the N-acylbenzamide scaffold in modern chemical biology and drug discovery. The insights gained from studying this compound and its interactions with its biological target will undoubtedly contribute to the development of new and improved therapies for a range of human diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-13(21)14-7-11-17(12-8-14)20-18(22)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQQLNGIIGDHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Acetylphenyl 4 Tert Butylbenzamide and Analogues

Retrosynthetic Analysis of N-(4-acetylphenyl)-4-tert-butylbenzamide

This disconnection reveals two primary precursor fragments:

An activated derivative of 4-tert-butylbenzoic acid (the acyl component).

4-aminoacetophenone (the amine component).

The forward synthesis, therefore, involves coupling these two building blocks. The specific nature of the "activation" on the carboxylic acid defines the chosen synthetic method.

Classical Amide Bond Formation Strategies

Traditional methods for amide synthesis have been refined over decades and remain highly reliable for molecules like N-(4-acetylphenyl)-4-tert-butylbenzamide.

Acyl Halide-Amine Coupling Reactions

One of the most robust and widely used methods for amide bond formation is the reaction between an acyl halide and an amine. In this case, 4-tert-butylbenzoic acid is first converted to its more reactive acyl chloride, 4-tert-butylbenzoyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent reaction of 4-tert-butylbenzoyl chloride with 4-aminoacetophenone proceeds readily, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This method is efficient and generally provides high yields of the desired amide. A similar procedure is used for the synthesis of 4-bromo-N-tert-butyl-benzamide, where 4-bromo-benzoyl chloride is reacted with tert-butylamine. prepchem.com

Table 1: Representative Acyl Halide-Amine Coupling Reaction

| Acyl Component | Amine Component | Reagents & Conditions | Product |

| 4-tert-butylbenzoyl chloride | 4-aminoacetophenone | Methylene chloride, Triethylamine, Room Temperature | N-(4-acetylphenyl)-4-tert-butylbenzamide |

Carboxylic Acid Activation Methods

Directly reacting a carboxylic acid and an amine is typically inefficient as it forms a stable ammonium (B1175870) carboxylate salt. sciepub.com To facilitate amide bond formation without isolating an acyl halide, various coupling reagents are used to activate the carboxylic acid in situ. luxembourg-bio.comnih.gov These reagents convert the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com

Common classes of coupling agents applicable to the synthesis of N-(4-acetylphenyl)-4-tert-butylbenzamide include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the amine (4-aminoacetophenone) to form the amide. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase efficiency and suppress side reactions. nih.gov

Phosphonium and Uronium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective activators. They react with the carboxylic acid to form activated esters that rapidly couple with the amine, often leading to high yields and purity. numberanalytics.com

Green Chemistry Approaches in Amide Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for amide synthesis. numberanalytics.comresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.net

Potential green strategies applicable to the synthesis of N-(4-acetylphenyl)-4-tert-butylbenzamide include:

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents. Catalysts such as boric acid or certain transition metals can facilitate the direct condensation of a carboxylic acid and an amine by removing water, often at elevated temperatures. sciepub.comwhiterose.ac.uk Boric acid, for instance, is proposed to form a mixed anhydride (B1165640) with the carboxylic acid, which then acts as the acylating agent. sciepub.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amide formation, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. mdpi.com This technique is compatible with both activated and direct amidation methods. numberanalytics.commdpi.com

Solvent-Free Reactions: Performing the reaction in the absence of a solvent (neat) or via trituration (grinding solids together) can reduce chemical waste. researchgate.net A method using boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335) under solvent-free heating has been reported as a green technique. researchgate.net

Table 2: Comparison of Amide Formation Strategies

| Method | Activating Agent | Key Advantages | Key Disadvantages |

| Acyl Halide Coupling | Thionyl chloride, Oxalyl chloride | High reactivity, High yield | Generates acidic byproduct, Moisture sensitive |

| Carbodiimide Coupling | DCC, EDC | Mild conditions | Produces insoluble urea byproduct, Potential for side reactions |

| Uronium/Phosphonium Salt Coupling | HATU, PyBOP | High efficiency, Fast reactions | High cost of reagents, Generates stoichiometric waste |

| Catalytic Direct Amidation | Boric acid, K60 silica | Atom economical, Reduced waste whiterose.ac.uk | High temperatures often required, May have substrate limitations |

Divergent Synthetic Pathways for Analogues and Derivatives

A divergent synthetic strategy uses a common intermediate to create a library of structurally related compounds. acs.org Starting from N-(4-acetylphenyl)-4-tert-butylbenzamide or its precursors, various analogues can be synthesized.

Modification of the 4-aminoacetophenone moiety: By using different substituted anilines in the coupling reaction with 4-tert-butylbenzoyl chloride, a wide range of analogues can be produced. For example, using anilines with different substituents on the ring would allow for structure-activity relationship (SAR) studies. nih.gov

Modification of the 4-tert-butylbenzoic acid moiety: Similarly, reacting 4-aminoacetophenone with a variety of substituted benzoyl chlorides or activated benzoic acids would generate another set of derivatives. nih.gov This allows for systematic exploration of how changes to this part of the molecule affect its properties.

Modification of the final product: The acetyl group on N-(4-acetylphenyl)-4-tert-butylbenzamide is a chemical handle for further reactions. For instance, it can be reduced to an alcohol, converted to an oxime, or used as a site for aldol (B89426) condensation, leading to a diverse array of more complex derivatives.

This divergent approach is highly valuable in fields like drug discovery, where many related compounds are often synthesized and tested to optimize a desired biological activity. nih.govnih.gov

Modification of the Benzoyl Moiety

Systematic alterations to the 4-tert-butylbenzoyl portion of the molecule are readily achievable by employing a variety of substituted benzoyl chlorides or benzoic acids in the initial acylation step. This approach allows for the introduction of a wide range of functional groups onto the benzoyl ring, thereby enabling the systematic investigation of structure-activity relationships.

The synthesis of these analogues typically begins with a substituted benzoic acid, which is then converted to its more reactive acid chloride, often using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting substituted benzoyl chloride is then reacted with 4-aminoacetophenone to yield the desired N-(4-acetylphenyl)-substituted-benzamide. Alternatively, direct amide coupling between a substituted benzoic acid and 4-aminoacetophenone can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). acs.orgutas.edu.au

Below is an interactive data table summarizing a selection of synthesized analogues with modifications on the benzoyl moiety.

Modification of the Anilino Moiety

Analogous to the benzoyl moiety modifications, the anilino portion of N-(4-acetylphenyl)-4-tert-butylbenzamide can be systematically altered by utilizing a range of substituted anilines in the acylation reaction with 4-tert-butylbenzoyl chloride or 4-tert-butylbenzoic acid. This strategy allows for the exploration of how different substituents on the anilino ring influence the properties of the resulting benzamide (B126).

The general synthetic approach involves the reaction of 4-tert-butylbenzoyl chloride with a substituted aniline (B41778) in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, amide coupling reagents can be employed for the direct reaction between 4-tert-butylbenzoic acid and a substituted aniline. nih.govrsc.org

A wide array of commercially available or synthetically accessible substituted anilines can be used, enabling the introduction of various functional groups at different positions on the anilino ring. For instance, anilines with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro) can be readily incorporated.

The following interactive data table provides examples of synthesized analogues with modifications on the anilino moiety.

Linker Chemistry and Functionalization Strategies

The N-phenylbenzamide scaffold, including structures related to N-(4-acetylphenyl)-4-tert-butylbenzamide, serves as a versatile linker in the design of more complex molecules, particularly in the field of medicinal chemistry. scirp.orgscirp.org This core structure can be functionalized to connect two or more distinct chemical entities, creating bifunctional molecules with tailored properties.

One common strategy involves introducing reactive functional groups onto either the benzoyl or anilino ring, which can then be used for subsequent conjugation to another molecule or a solid support. For example, a nitro group, introduced via a nitrated starting material, can be reduced to an amine. nih.gov This newly formed amino group can then be acylated, alkylated, or used in other coupling reactions to attach a linker or another pharmacophore.

In the context of drug design, the N-phenylbenzamide unit can act as a rigid spacer that properly orients different pharmacophoric elements for optimal interaction with a biological target. scirp.org For instance, in the development of protein kinase inhibitors, the N-phenylbenzamide framework has been utilized to link fragments that bind to different pockets of the enzyme. scirp.orgscirp.org

Furthermore, the acetyl group on the anilino ring of N-(4-acetylphenyl)-4-tert-butylbenzamide itself presents a handle for further functionalization. The ketone can undergo various reactions, such as conversion to an oxime or hydrazone, which can then be further modified. It can also serve as a point of attachment for linkers through reactions at the alpha-carbon.

Stereoselective Synthesis Considerations

For the parent compound, N-(4-acetylphenyl)-4-tert-butylbenzamide, stereoselective synthesis is not applicable as the molecule is achiral and does not possess any stereocenters. However, if chiral substituents are introduced on either the benzoyl or anilino moiety, or if chiral linkers are incorporated, then stereoselective synthesis would become a critical consideration. In such cases, the use of chiral starting materials, chiral catalysts, or chiral auxiliaries would be necessary to control the stereochemical outcome of the synthesis and to obtain the desired stereoisomer.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods provide invaluable insights into the molecular structure of N-(4-acetylphenyl)-4-tert-butylbenzamide in various states. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data on its connectivity, functional groups, and the chemical environment of its constituent atoms.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of N-(4-acetylphenyl)-4-tert-butylbenzamide. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present in the molecule.

¹H NMR spectral data would be expected to show distinct signals for the aromatic protons on both the acetylphenyl and tert-butylbenzoyl rings, as well as singlets for the acetyl methyl group and the tert-butyl group. The amide proton would likely appear as a broad singlet.

¹³C NMR would complement this by showing characteristic signals for the carbonyl carbons of the amide and acetyl groups, the quaternary carbon of the tert-butyl group, and the various aromatic carbons.

Further elucidation of the molecular connectivity and spatial arrangement can be achieved through multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments would allow for the unambiguous assignment of all proton and carbon signals and provide evidence for the through-bond and through-space proximity of different parts of the molecule, helping to define its preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in N-(4-acetylphenyl)-4-tert-butylbenzamide and probing intermolecular interactions such as hydrogen bonding. These two techniques are often complementary.

FT-IR Spectroscopy would be expected to show characteristic absorption bands. The N-H stretching vibration of the amide group would likely appear in the region of 3300 cm⁻¹. The C=O stretching vibrations of the amide and ketone functionalities would give rise to strong absorptions, typically in the range of 1630-1680 cm⁻¹ and 1680-1700 cm⁻¹ respectively. Aromatic C-H and C=C stretching bands, as well as the characteristic bending vibrations, would also be present. The position and shape of the N-H and C=O bands can be sensitive to hydrogen bonding interactions.

Raman Spectroscopy , a light scattering technique, would also provide information on the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be useful for characterizing the aromatic ring vibrations and the tert-butyl group's symmetric deformations.

A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 | Variable |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |

| C=O Stretch (Ketone) | 1680-1700 | 1680-1700 |

| C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 | Weak |

| C=C Stretch (Aromatic) | 1400-1600 | 1400-1600 |

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of N-(4-acetylphenyl)-4-tert-butylbenzamide. By providing a highly accurate mass measurement of the molecular ion, HRMS can verify the molecular formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be investigated. This involves the isolation and fragmentation of the molecular ion to produce a series of daughter ions. The analysis of these fragments provides valuable structural information, confirming the connectivity of the acetylphenyl and tert-butylbenzoyl moieties through the amide linkage.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Arrangements

While spectroscopic methods provide information about the molecule in solution or as a bulk solid, single-crystal X-ray diffraction offers the definitive determination of the molecular structure in the solid state at an atomic level. This technique can reveal the precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation.

The crystal structure would elucidate the planarity of the amide bond and the relative orientations of the two aromatic rings. The dihedral angle between the acetylphenyl and the tert-butylbenzoyl rings is a key conformational parameter that would be precisely determined.

Polymorphism and Co-crystallization Studies (if applicable)

It is possible that N-(4-acetylphenyl)-4-tert-butylbenzamide could exhibit polymorphism, the ability to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Polymorphism studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction to identify any different packing arrangements.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored. This can be a strategy to modify the physicochemical properties of the compound.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of N-(4-acetylphenyl)-4-tert-butylbenzamide would be dictated by a variety of intermolecular interactions. The primary interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and a carbonyl oxygen (either from the amide or the acetyl group) of a neighboring molecule, leading to the formation of chains or dimeric motifs.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

A comprehensive review of scientific literature reveals no specific research dedicated to the chiroptical spectroscopy of chiral derivatives of N-(4-acetylphenyl)-4-tert-butylbenzamide. The parent compound is achiral and therefore does not exhibit optical activity. For chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) to be applicable, a chiral center or element of chirality would need to be introduced into the molecular structure.

Chiroptical spectroscopy is a powerful tool for the stereochemical assignment of chiral molecules. researcher.lifewikipedia.org These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. wikipedia.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

The data obtained from ORD and CD spectroscopy, often referred to as a Cotton effect in the vicinity of an absorption band, can provide critical information about the absolute configuration of enantiomers. researcher.life However, the application of these methods is contingent on the existence and synthesis of chiral analogues of the compound .

To date, studies detailing the synthesis of chiral derivatives of N-(4-acetylphenyl)-4-tert-butylbenzamide and their subsequent analysis by CD or ORD have not been published. Consequently, there are no available experimental data, such as specific rotation values or molar ellipticity, nor are there data tables or detailed research findings to report for this specific subsection. The scientific community has not explored the stereochemical aspects of this particular molecular scaffold.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of N-(4-acetylphenyl)-4-tert-butylbenzamide, both in isolation and when interacting with a biological target.

When N-(4-acetylphenyl)-4-tert-butylbenzamide binds to a protein, MD simulations can be employed to assess the stability of the resulting complex. Key parameters are analyzed to understand the dynamics of this interaction.

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached a state of equilibrium and that the ligand is securely bound within the protein's active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. Regions with high RMSF values are more mobile, which can be important for the binding and unbinding process. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between N-(4-acetylphenyl)-4-tert-butylbenzamide and the protein are critical for binding affinity and specificity. MD simulations can track the number and duration of these bonds. researchgate.net

Table 1: Illustrative MD Simulation Parameters for N-(4-acetylphenyl)-4-tert-butylbenzamide-Protein Complex

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein RMSD | 2.1 Å | 0.3 Å | Stable protein backbone |

| Ligand RMSD | 1.5 Å | 0.2 Å | Stable ligand binding pose |

| Hydrogen Bonds | 3 | 1 | Consistent hydrogen bonding |

| Radius of Gyration | 18.5 Å | 0.5 Å | Maintained protein compactness |

Solvent Effects on Molecular Conformation

The surrounding solvent, typically water in biological systems, plays a crucial role in the conformation of N-(4-acetylphenyl)-4-tert-butylbenzamide. MD simulations can explicitly model the interactions between the compound and solvent molecules. These simulations can reveal how the solvent influences the molecule's preferred shape and flexibility, which in turn affects its ability to bind to a target protein. The presence of water molecules can mediate interactions between the ligand and the protein, and these "water bridges" can be essential for stable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for N-(4-acetylphenyl)-4-tert-butylbenzamide and its analogs, a dataset of structurally similar compounds with known biological activities is required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that can predict the activity of new, untested compounds. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²). researchgate.net

The predictive power of a QSAR model comes from the molecular descriptors used in its development. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describe the atomic connectivity in the molecule.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Pertain to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantify the molecule's lipophilicity, which is important for membrane permeability and binding.

By analyzing the contribution of each descriptor to the QSAR model, it is possible to identify the key structural features of N-(4-acetylphenyl)-4-tert-butylbenzamide that are most important for its biological activity. For instance, a positive coefficient for a descriptor related to the size of the tert-butyl group would suggest that larger substituents at this position may enhance activity. researchgate.net

Table 2: Hypothetical Key Structural Descriptors from a QSAR Study of N-(4-acetylphenyl)-4-tert-butylbenzamide Analogs

| Descriptor | Type | Correlation with Activity | Implication |

| LogP | Hydrophobic | Positive | Increased lipophilicity may improve activity |

| Molecular Weight | Geometrical | Negative | Bulkier molecules may have lower activity |

| Dipole Moment | Electronic | Positive | A higher dipole moment may be beneficial |

| Number of H-bond donors | Topological | Neutral | Not a primary determinant of activity |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Pharmacophore models for N-(4-acetylphenyl)-4-tert-butylbenzamide can be generated based on the ligand's structure or the structure of its binding site on a protein. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of these key features. nih.gov This process, known as virtual screening, allows for the rapid identification of new compounds that are likely to bind to the same target as N-(4-acetylphenyl)-4-tert-butylbenzamide, thus accelerating the discovery of new potential therapeutic agents. nih.govnih.gov The identified "hits" from virtual screening can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. researchgate.netmdpi.com

Mechanistic Investigations of Molecular and Cellular Interactions Excluding Clinical Outcomes

Enzyme Inhibition Studies

Investigations into the inhibitory activity of N-(4-acetylphenyl)-4-tert-butylbenzamide against several key enzymes have been a focal point of research. However, publicly available data on its interaction with Myosin Light Chain Phosphatase (MLCP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Inducible T-cell Kinase (ITK), Bruton's Tyrosine Kinase (BTK), and Protection of Telomeres 1 (POT1) are limited.

Kinetics of Enzyme Inhibition

Detailed kinetic studies to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial for characterizing the potency of an enzyme inhibitor. Despite the importance of these parameters, specific IC50 and Ki values for N-(4-acetylphenyl)-4-tert-butylbenzamide against MLCP, VEGFR-2, ITK/BTK, and POT1 are not reported in the currently accessible scientific literature.

Allosteric vs. Orthosteric Binding Mechanisms

The mode of enzyme inhibition, whether through direct competition at the active site (orthosteric) or by binding to a secondary site to induce a conformational change (allosteric), dictates the nature of the inhibitor's effect. At present, there are no published studies that define whether N-(4-acetylphenyl)-4-tert-butylbenzamide acts as an allosteric or orthosteric inhibitor for the aforementioned enzymes.

Specificity and Selectivity Profiling against Related Enzymes

The specificity and selectivity of a compound against a panel of related enzymes are critical indicators of its potential for targeted therapeutic action and off-target effects. Information regarding the selectivity profile of N-(4-acetylphenyl)-4-tert-butylbenzamide against kinases and phosphatases related to MLCP, VEGFR-2, ITK/BTK, and POT1 is not available in the public domain.

Receptor Binding Assays and Competition Studies

The interaction of N-(4-acetylphenyl)-4-tert-butylbenzamide with cellular receptors is another key area of mechanistic investigation. However, similar to the enzyme inhibition studies, there is a scarcity of data in this domain.

Ligand-Protein Binding Kinetics and Thermodynamics

Quantitative analysis of the binding kinetics (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy changes) provides a comprehensive understanding of the ligand-receptor interaction. As of the latest review of scientific databases, such studies for N-(4-acetylphenyl)-4-tert-butylbenzamide have not been reported.

Identification of Binding Pockets and Key Interacting Residues

Computational modeling and experimental techniques such as X-ray crystallography or site-directed mutagenesis are employed to identify the specific binding pockets and key amino acid residues involved in the interaction between a ligand and its protein target. There is no available research that delineates the binding pocket or the critical interacting residues for N-(4-acetylphenyl)-4-tert-butylbenzamide with any of the enzymes or receptors mentioned in this article.

Modulation of Intracellular Signaling Pathways (In Vitro/Cellular Context)

Research into the specific effects of N-(4-acetylphenyl)-4-tert-butylbenzamide on intracellular signaling pathways is currently limited. While studies on structurally related N-substituted benzamides have shown modulation of various signaling cascades, direct evidence for this specific compound is not extensively documented in publicly available literature. Future in vitro studies utilizing relevant cell lines would be necessary to elucidate its precise impact on cellular signaling.

Effects on Protein Phosphorylation Events

There is currently no specific data available from peer-reviewed research detailing the effects of N-(4-acetylphenyl)-4-tert-butylbenzamide on protein phosphorylation events. Understanding how this compound may alter the phosphorylation state of key signaling proteins, such as kinases and their substrates, would be a critical step in defining its mechanism of action. Techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics could be employed in future investigations.

Downstream Signaling Cascade Analysis

Detailed analysis of downstream signaling cascades following treatment with N-(4-acetylphenyl)-4-tert-butylbenzamide has not yet been reported. Investigating its influence on major pathways such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways would provide significant insight into its cellular effects. Such studies would typically involve measuring the activation or inhibition of key proteins within these cascades in response to compound exposure.

Nuclear Translocation and Gene Expression Modulation

The capacity of N-(4-acetylphenyl)-4-tert-butylbenzamide to induce the nuclear translocation of transcription factors and subsequently modulate gene expression remains an area for future research. Bifunctional small molecules have been shown to induce nuclear localization and targeted transcriptional regulation, but specific studies involving this compound are lacking. Investigating changes in the expression of genes related to cell proliferation, survival, and apoptosis would be crucial to understanding its biological activity.

Cellular Phenotype Modulation (In Vitro)

The influence of N-(4-acetylphenyl)-4-tert-butylbenzamide on cellular phenotypes in vitro is not well-characterized. Research on other compounds, such as N-(4-hydroxyphenyl) retinamide (B29671), has demonstrated effects on cell proliferation and cell cycle kinetics in various cell lines. Similar investigations are needed to determine the specific phenotypic consequences of treating cells with N-(4-acetylphenyl)-4-tert-butylbenzamide.

Cell Cycle Progression Analysis

Specific studies analyzing the effect of N-(4-acetylphenyl)-4-tert-butylbenzamide on cell cycle progression are not available. Research on related N-substituted benzamides has indicated the potential for these types of compounds to induce cell cycle arrest, often at the G2/M phase. For instance, the synthetic retinoid N-(4-hydroxyphenyl) retinamide has been shown to cause an accumulation of cells in the G0/G1 phase. Flow cytometry analysis of cells treated with N-(4-acetylphenyl)-4-tert-butylbenzamide would be required to determine if it has similar effects on cell cycle distribution.

| Phase | Effect of N-(4-acetylphenyl)-4-tert-butylbenzamide | Supporting Data |

| G0/G1 | Data Not Available | - |

| S | Data Not Available | - |

| G2/M | Data Not Available | - |

| Table 1: Effects of N-(4-acetylphenyl)-4-tert-butylbenzamide on Cell Cycle Progression |

Apoptosis Induction and Mechanistic Markers (e.g., Caspase activation, BAX/Bcl-2 ratios)

The ability of N-(4-acetylphenyl)-4-tert-butylbenzamide to induce apoptosis and the underlying mechanisms have not been specifically investigated. Studies on similar N-substituted benzamides have shown that they can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these related compounds. The balance between pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2 is critical in determining cell fate. To understand the pro-apoptotic potential of N-(4-acetylphenyl)-4-tert-butylbenzamide, future studies should examine its impact on caspase activation and the BAX/Bcl-2 ratio.

| Apoptotic Marker | Effect of N-(4-acetylphenyl)-4-tert-butylbenzamide | Supporting Data |

| Caspase-9 Activation | Data Not Available | - |

| Caspase-8 Activation | Data Not Available | - |

| Caspase-3 Activation | Data Not Available | - |

| BAX Expression | Data Not Available | - |

| Bcl-2 Expression | Data Not Available | - |

| BAX/Bcl-2 Ratio | Data Not Available | - |

| Table 2: Modulation of Apoptotic Markers by N-(4-acetylphenyl)-4-tert-butylbenzamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Activity (e.g., MLCP, VEGFR-2 inhibition)

Without experimental data, a predictive analysis must be undertaken based on known pharmacophores for kinase and phosphatase inhibitors.

The electronic nature of substituents on both phenyl rings would be critical. On the 4-tert-butylphenyl ring, the electron-donating nature of the tert-butyl group influences the electron density of the adjacent benzoyl carbonyl. Modifications to this group would modulate this effect.

On the 4-acetylphenyl ring, the acetyl group is a moderately electron-withdrawing group. Its presence and position would be key to target engagement. Replacing the acetyl group with stronger electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) would systematically alter the electronic landscape of the molecule, likely impacting its binding affinity to target proteins. For instance, in many kinase inhibitors, specific electronic arrangements are necessary for hydrogen bonding and other key interactions within the ATP-binding pocket.

The tert-butyl group is a sterically bulky substituent that can serve to anchor the molecule in a hydrophobic pocket of a target protein. Its size and shape are significant determinants of binding. Altering this group to smaller alkyl groups (e.g., isopropyl, ethyl) or larger, more complex hydrophobic moieties would directly probe the steric tolerance of the binding site.

Lipophilicity, often quantified as logP, is a crucial parameter for both target binding and pharmacokinetic properties. The tert-butyl group contributes significantly to the lipophilicity of N-(4-acetylphenyl)-4-tert-butylbenzamide. Modifications here would directly impact the compound's solubility and permeability.

The hydrogen bonding capabilities are centered around the amide linker (N-H donor and C=O acceptor) and the acetyl group's carbonyl oxygen (acceptor). These are critical for forming specific interactions with amino acid residues in a target's active site. For many kinase inhibitors, the amide group forms key hydrogen bonds with the hinge region of the ATP-binding site. Altering the amide to a thioamide or replacing it with a different linker would fundamentally change these interactions.

Identification of Essential Pharmacophoric Features for Target Interaction

Based on general models of Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases like VEGFR-2, a hypothetical pharmacophore for N-(4-acetylphenyl)-4-tert-butylbenzamide can be proposed.

The essential features would likely include:

A hydrophobic tail: The 4-tert-butylphenyl group would occupy a hydrophobic region of the kinase.

A hydrogen bond donor/acceptor unit: The central benzamide (B126) moiety is perfectly suited to interact with the hinge region of the kinase, a common feature of many kinase inhibitors.

A linker: The phenyl rings and the amide bond serve to correctly orient the other functional groups.

A terminal group capable of further interactions: The 4-acetylphenyl group would extend into another region of the binding site, where the acetyl group could form additional hydrogen bonds or other interactions.

A visual representation of a hypothetical pharmacophore is presented below.

| Pharmacophoric Feature | Corresponding Moiety in N-(4-acetylphenyl)-4-tert-butylbenzamide |

| Hydrophobic Group | 4-tert-butylphenyl |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O |

| Aromatic Region 1 | 4-tert-butylphenyl |

| Aromatic Region 2 | 4-acetylphenyl |

| Additional H-bond Acceptor | Acetyl C=O |

Development of Design Principles for Enhanced Selectivity and Potency (In Vitro)

To enhance the potency and selectivity of N-(4-acetylphenyl)-4-tert-butylbenzamide, a medicinal chemist would typically pursue several strategies based on the hypothetical SAR:

Probing the Hydrophobic Pocket: Systematically varying the substituent at the 4-position of the benzoyl ring (e.g., replacing tert-butyl with cyclohexyl, adamantyl, or other lipophilic groups) to optimize van der Waals interactions.

Optimizing Hinge Binding: Modifying the electronics of the benzamide through substitution on either phenyl ring to fine-tune the hydrogen bonding strength of the amide linker.

Exploring the Acetyl-Binding Region: Replacing the acetyl group with other functionalities (e.g., sulfone, small heterocycles) that could form different or stronger interactions in that region of the target.

Improving Selectivity: Introducing substituents that exploit unique features of the target kinase's binding site compared to other kinases. For example, a substituent that can interact with a specific amino acid residue present in VEGFR-2 but not in other related kinases could confer selectivity.

Analysis of In Vitro Metabolic Stability and Permeability

The metabolic stability and permeability of N-(4-acetylphenyl)-4-tert-butylbenzamide would be critical aspects of its development as a potential drug candidate.

Metabolic Stability: The tert-butyl group, while often sterically shielding, can be a site of metabolic oxidation by cytochrome P450 enzymes, leading to hydroxylation and subsequent formation of more polar metabolites. The acetyl group could also be subject to reduction. In vitro assays using liver microsomes or hepatocytes would be necessary to identify the primary sites of metabolism. If metabolic instability were an issue, strategies such as replacing the tert-butyl group with a metabolically more stable bioisostere or introducing fluorine atoms at strategic positions could be employed.

Permeability: The compound's lipophilicity suggests it would likely have reasonable passive permeability across cell membranes. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, would be used to quantify this.

The following table outlines hypothetical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data that would be generated during lead optimization.

| Assay | Parameter Measured | Desired Outcome for an Orally Bioavailable Drug |

| Liver Microsomal Stability | Percent of compound remaining over time | High percentage remaining (low clearance) |

| Caco-2 Permeability | Apparent permeability coefficient (Papp) | High Papp value |

| Plasma Protein Binding | Percent of compound bound to plasma proteins | Moderate binding (unbound fraction is active) |

| CYP450 Inhibition | IC50 against major CYP isoforms | High IC50 (low risk of drug-drug interactions) |

Applications in Chemical Biology and As Research Probes

Development of Fluorescent Analogues for Live-Cell Imaging and Binding Studies

There is no available information on the development of fluorescent analogues of N-(4-acetylphenyl)-4-tert-butylbenzamide. The synthesis of fluorescent derivatives of a compound of interest is a common strategy to enable its visualization in live cells and to study its binding kinetics and localization. The absence of any published research in this area indicates that fluorescent probes based on this scaffold have not been reported.

Application in High-Throughput Screening (HTS) Assay Development

No literature was found that details the use of N-(4-acetylphenyl)-4-tert-butylbenzamide in the development of high-throughput screening (HTS) assays. HTS is a foundational method in drug discovery for testing large libraries of compounds to identify those that modulate a specific biological target or pathway. There are no reports of this compound being used as a reference compound, a tool compound, or a scaffold for library development in any HTS campaigns.

Contribution to Understanding Fundamental Biological Processes

There is no scientific documentation suggesting that N-(4-acetylphenyl)-4-tert-butylbenzamide has been used as a research tool to contribute to the understanding of fundamental biological processes. Chemical probes are often employed to perturb and study cellular pathways and mechanisms. However, no studies have been published that utilize this specific compound for such investigations.

Use in Co-crystallization Studies with Target Proteins

No evidence was found of N-(4-acetylphenyl)-4-tert-butylbenzamide being used in co-crystallization studies with any target proteins. Co-crystallization is a powerful technique used to determine the three-dimensional structure of a small molecule bound to its protein target, providing critical insights into the mechanism of action. The lack of any published crystal structures or related studies indicates that this compound has not been successfully co-crystallized with a biological target.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Analogues

The core structure of N-(4-acetylphenyl)-4-tert-butylbenzamide offers fertile ground for the design and synthesis of next-generation analogues to build a comprehensive structure-activity relationship (SAR) library. Future synthetic campaigns could systematically explore modifications at key positions.

Modification of the 4-tert-butylphenyl Ring: The bulky tert-butyl group provides a significant hydrophobic feature. Analogues could be synthesized by replacing this group with other lipophilic moieties of varying sizes and electronic properties, such as an isopropyl, a trifluoromethyl, or a cyclohexyl group. This would probe the steric and electronic requirements of a potential binding pocket.

Alteration of the 4-acetylphenyl Moiety: The acetyl group is a key hydrogen bond acceptor and can be a site for metabolic activity. Future analogues could involve replacing the acetyl group with other electron-withdrawing groups like cyano (-CN) or nitro (-NO2), or with bioisosteres such as an oxazole (B20620) ring. Furthermore, the position of the substituent on the aniline (B41778) ring could be shifted from para to meta or ortho to evaluate the impact of positional isomerism on biological activity.

Scaffold Hopping: A more advanced approach involves "scaffold hopping," where the central benzamide (B126) core is replaced with other heterocyclic systems known to have favorable pharmacological properties, while retaining the key pharmacophoric features of the original molecule. nih.gov Inspired by the synthesis of other novel bioactive molecules, multi-step reactions could yield entirely new chemical classes derived from the original hit compound. researchgate.net

Exploration of Novel Biological Targets and Polypharmacology

While the specific biological targets of N-(4-acetylphenyl)-4-tert-butylbenzamide are not yet fully elucidated, the chemical class of N-phenylbenzamides and related urea (B33335)/thiourea (B124793) derivatives has shown activity against a range of biological targets. nih.govresearchgate.net This suggests that future research should cast a wide net to identify novel targets.

A polypharmacological approach, which involves designing single chemical entities that can modulate multiple targets simultaneously, is a growing trend in drug discovery. Related thiourea derivatives have been investigated as multi-target inhibitors against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. nih.gov Similarly, urea derivatives have been explored for anticancer activity. researchgate.net Future studies on N-(4-acetylphenyl)-4-tert-butylbenzamide and its analogues should employ broad-based screening panels, including kinase assays, receptor binding assays, and enzymatic assays, to uncover potential multi-target engagement that could be beneficial for complex diseases.

Advanced Computational Modeling Techniques (e.g., Free Energy Perturbation)

To guide the rational design of next-generation analogues and prioritize synthetic efforts, advanced computational techniques are indispensable. Molecular docking can provide initial hypotheses about the binding mode of N-(4-acetylphenyl)-4-tert-butylbenzamide to potential protein targets. researchgate.net

Beyond simple docking, more rigorous methods like Free Energy Perturbation (FEP) can be employed. vu.nlbiorxiv.org FEP is an alchemical free energy calculation method that can accurately predict the difference in binding affinity between two ligands, making it a powerful tool for lead optimization. nih.govbiorxiv.org A hypothetical FEP study could be performed on a series of designed analogues to predict their binding free energy (ΔG) against a putative target, as illustrated in the table below. Such calculations can help determine which chemical modifications are most likely to improve potency, thus streamlining the synthetic process and reducing costs. vu.nl

Table 1: Hypothetical Free Energy Perturbation (FEP) Calculation for N-(4-acetylphenyl)-4-tert-butylbenzamide Analogues Against a Target Protein

| Compound | Modification on Parent Structure | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Predicted Improvement |

| Parent Compound | N-(4-acetylphenyl)-4-tert-butylbenzamide | 0.00 | Baseline |

| Analogue 1 | Replace tert-butyl with isopropyl | +0.85 | Weaker Binding |

| Analogue 2 | Replace tert-butyl with cyclohexyl | -0.40 | Modest Improvement |

| Analogue 3 | Replace acetyl with cyano (-CN) | -1.10 | Significant Improvement |

| Analogue 4 | Replace acetyl with nitro (-NO2) | -0.75 | Moderate Improvement |

| Analogue 5 | Analogue 3 + Analogue 2 | -1.55 | Highest Predicted Improvement |

Integration with Systems Biology Approaches

Should N-(4-acetylphenyl)-4-tert-butylbenzamide or its analogues demonstrate significant biological activity, it will be crucial to understand their effects in a broader biological context. Systems biology approaches, which analyze the complex interactions within a biological system, can provide a holistic view of the compound's mechanism of action.

Techniques such as transcriptomics (RNA-seq) and proteomics can reveal how the compound alters global gene expression and protein levels within a cell. This can help identify not only the primary target but also downstream signaling pathways, off-target effects, and potential mechanisms of toxicity or resistance. Integrating this molecular-level data with phenotypic screening results can build a comprehensive understanding of the compound's biological impact, potentially uncovering novel therapeutic applications.

Development of Bioconjugates for Targeted Delivery in Research Models

To enhance the efficacy and specificity of active compounds in preclinical research, the development of bioconjugates for targeted delivery is a promising strategy. nih.gov This approach involves chemically linking the therapeutic agent—in this case, a potent analogue of N-(4-acetylphenyl)-4-tert-butylbenzamide—to a targeting moiety that recognizes specific markers on diseased cells. nih.gov

For example, if an analogue shows anticancer activity, it could be conjugated to a monoclonal antibody that targets a tumor-specific antigen. Alternatively, for delivery to hepatocytes, the compound could be linked to an N-acetylgalactosamine (GalNAc) ligand, which binds to the asialoglycoprotein receptor highly expressed on these cells. nih.gov These bioconjugates can increase the local concentration of the compound at the site of action while minimizing exposure to healthy tissues, a key goal in the development of safer and more effective therapeutic candidates for research purposes. nih.gov

Application in Non-Biological Fields (e.g., Materials Science, Catalysis)

The utility of novel organic molecules is not confined to pharmacology. The rigid, aromatic structure and hydrogen-bonding capabilities of the benzamide core in N-(4-acetylphenyl)-4-tert-butylbenzamide suggest potential applications in non-biological fields. This remains a largely unexplored avenue for this specific class of molecules.

In materials science, aromatic amides (aramids) are known for their high thermal stability and mechanical strength. Analogues of N-(4-acetylphenyl)-4-tert-butylbenzamide could be investigated as monomers for the synthesis of novel polymers or as components in liquid crystals or organic light-emitting diodes (OLEDs). In the field of catalysis, the amide and ketone functionalities could serve as coordinating sites for metal ions, opening up the possibility of designing novel ligands for asymmetric catalysis or other transition metal-catalyzed reactions. While speculative, exploring these non-biological applications represents a valuable academic pursuit that could uncover entirely new functions for this chemical scaffold.

Q & A

Basic: What are the established synthetic routes for N-(4-acetylphenyl)-4-tert-butylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves amide bond formation between 4-tert-butylbenzoyl chloride and 4-acetylaniline. A standard method includes:

- Reacting 4-tert-butylbenzoyl chloride (1.2 equiv) with 4-acetylaniline in dichloromethane under nitrogen, using triethylamine (3.0 equiv) as a base at 0–25°C for 12–24 hours .

- Purification via column chromatography (hexane/ethyl acetate gradient) yields the product. Optimization may involve solvent screening (e.g., THF or DMF for solubility), catalyst use (e.g., DMAP for accelerated coupling), or microwave-assisted synthesis to reduce reaction time .

Basic: What analytical techniques are critical for characterizing N-(4-acetylphenyl)-4-tert-butylbenzamide?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for protons; acetyl resonance at δ ~2.6 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₂₁NO₂: 295.1572 g/mol).

- X-ray crystallography : For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound purity. Methodological solutions include:

- Replicating studies with rigorously purified material (HPLC ≥95% purity).

- Dose-response profiling across multiple models (e.g., cancer cell lines vs. primary cells).

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to hypothesized targets (e.g., kinases) .

Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of N-(4-acetylphenyl)-4-tert-butylbenzamide analogs?

SAR studies require systematic structural modifications:

- Substituent variation : Replace the tert-butyl group with other hydrophobic moieties (e.g., cyclohexyl) to assess steric effects .

- Acetyl group modulation : Substitute with electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., trifluoromethyl) to evaluate electronic impacts on activity .

- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or tyrosine kinases) to correlate structural changes with potency .

Basic: How does N-(4-acetylphenyl)-4-tert-butylbenzamide behave under acidic or basic conditions?

The compound undergoes hydrolysis under extreme conditions:

- Acidic hydrolysis : The amide bond cleaves at >80°C in 6M HCl, yielding 4-tert-butylbenzoic acid and 4-acetylaniline.

- Basic conditions : Stability in NaOH (1M, 25°C) depends on steric protection from the tert-butyl group, which slows nucleophilic attack .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR), guided by the acetyl group’s hydrogen-bonding potential .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., acetyl oxygen as a nucleophilic hotspot) .

Basic: What solvents and storage conditions preserve the stability of N-(4-acetylphenyl)-4-tert-butylbenzamide?

- Solubility : Dissolves in DMSO, DCM, and chloroform; insoluble in water.

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the acetyl group .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., specific kinases) and assess activity loss .

- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation or detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.